molecular formula C10H7F5O2 B12964029 3,4,4,4-Tetrafluoro-3-(3-fluorophenyl)butanoic acid

3,4,4,4-Tetrafluoro-3-(3-fluorophenyl)butanoic acid

Katalognummer: B12964029
Molekulargewicht: 254.15 g/mol
InChI-Schlüssel: HFJDAWVGGGIJAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,4,4-Tetrafluoro-3-(3-fluorophenyl)butanoic acid is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 3-(3-fluorophenyl)butanoic acid using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination processes, utilizing advanced fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the selective introduction of fluorine atoms while minimizing side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,4,4-Tetrafluoro-3-(3-fluorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,4,4,4-Tetrafluoro-3-(3-fluorophenyl)butanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,4,4,4-Tetrafluoro-3-(3-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4,4,4-Tetrafluoro-3-(3-fluorophenyl)butanoic acid stands out due to its specific arrangement of fluorine atoms and the presence of a fluorophenyl group. This unique structure imparts distinct chemical and physical properties, such as high stability, reactivity, and potential bioactivity, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C10H7F5O2

Molekulargewicht

254.15 g/mol

IUPAC-Name

3,4,4,4-tetrafluoro-3-(3-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H7F5O2/c11-7-3-1-2-6(4-7)9(12,5-8(16)17)10(13,14)15/h1-4H,5H2,(H,16,17)

InChI-Schlüssel

HFJDAWVGGGIJAD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)C(CC(=O)O)(C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.